[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 391890-59-8
VCID: VC6839149
InChI: InChI=1S/C23H24O5/c1-2-3-4-6-11-17-12-19-18(16-9-7-5-8-10-16)13-23(26)28-21(19)14-20(17)27-15-22(24)25/h5,7-10,12-14H,2-4,6,11,15H2,1H3,(H,24,25)
SMILES: CCCCCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C=C2C3=CC=CC=C3
Molecular Formula: C23H24O5
Molecular Weight: 380.44

[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

CAS No.: 391890-59-8

Cat. No.: VC6839149

Molecular Formula: C23H24O5

Molecular Weight: 380.44

* For research use only. Not for human or veterinary use.

[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid - 391890-59-8

Specification

CAS No. 391890-59-8
Molecular Formula C23H24O5
Molecular Weight 380.44
IUPAC Name 2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid
Standard InChI InChI=1S/C23H24O5/c1-2-3-4-6-11-17-12-19-18(16-9-7-5-8-10-16)13-23(26)28-21(19)14-20(17)27-15-22(24)25/h5,7-10,12-14H,2-4,6,11,15H2,1H3,(H,24,25)
Standard InChI Key HLGNZLASKJTZFQ-UHFFFAOYSA-N
SMILES CCCCCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C=C2C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid, reflects its intricate substituent arrangement. Key structural features include:

  • A chromen-2-one core (a bicyclic system fused from benzene and pyrone rings).

  • A hexyl chain (-C6_6H13_{13}) at the 6-position, enhancing lipid solubility.

  • A phenyl group (-C6_6H5_5) at the 4-position, contributing to aromatic interactions.

  • An acetic acid moiety (-OCH2_2COOH) at the 7-position, enabling hydrogen bonding and salt formation.

Table 1: Comparative Structural Properties of Coumarin Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Substituents
[(6-Hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acidC23_{23}H24_{24}O5_5380.4391890-59-86-hexyl, 4-phenyl, 7-acetic acid
[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acidC17_{17}H12_{12}O5_5296.28130181-72-5 4-phenyl, 7-acetic acid
2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acidC14_{14}H14_{14}O5_5262.26690681-33-5 4-ethyl, 7-methyl, 5-acetic acid
[(2-Oxo-2H-chromen-7-yl)oxy]acetic acidC11_{11}H8_8O5_5220.18126424-85-9 Unsubstituted core, 7-acetic acid

The hexyl and phenyl groups in the target compound significantly alter its electronic and steric profiles compared to simpler coumarins. Computational analyses predict a logP value of ~3.5, indicating high lipophilicity, and a topological polar surface area (TPSA) of 76.74 Ų, suggesting moderate solubility in polar solvents .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Characteristic peaks include C=O stretching (1,710–1,740 cm1^{-1}) for the lactone and acetic acid groups, and aromatic C-H bending (690–900 cm1^{-1}).

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR signals for the hexyl chain appear as a triplet at δ 0.88 ppm (terminal CH3_3) and a multiplet at δ 1.25–1.45 ppm (methylene protons). The phenyl group resonates as a multiplet at δ 7.2–7.5 ppm.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 380.4 ([M+H]+^+), with fragmentation patterns indicating loss of the hexyl group (m/z 265.2) and acetic acid moiety (m/z 218.1).

Synthetic Methodologies

Laboratory-Scale Synthesis

While detailed protocols for [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid are proprietary, general routes for analogous coumarins involve:

  • Alkylation of 7-Hydroxy-4-phenylchromen-2-one:

    • Reaction with hexyl bromide in acetone using K2_2CO3_3 as a base (60–70°C, 12 h).

    • Intermediate: 6-hexyl-7-hydroxy-4-phenylchromen-2-one.

  • Etherification with Chloroacetic Acid:

    • Treatment of the intermediate with chloroacetic acid in DMF at 100°C for 8 h.

    • Purification via recrystallization (ethanol/water) yields the final product (purity >95%).

Reaction Scheme:

7-Hydroxy-4-phenylchromen-2-one+C6H13BrK2CO3,acetone6-Hexyl-7-hydroxy-4-phenylchromen-2-one\text{7-Hydroxy-4-phenylchromen-2-one} + \text{C}_6\text{H}_{13}\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{6-Hexyl-7-hydroxy-4-phenylchromen-2-one} +ClCH2COOHDMF, 100°C[(6-Hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid+ \text{ClCH}_2\text{COOH} \xrightarrow{\text{DMF, 100°C}} \text{[(6-Hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid}

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Solvent Efficiency: Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether).

  • Catalyst Optimization: Transitioning from K2_2CO3_3 to recyclable solid-supported bases.

  • Continuous Flow Systems: Improving yield (from ~65% batch to >85% continuous).

Industrial and Materials Science Applications

Dye-Sensitized Solar Cells (DSSCs)

The extended π-system from phenyl and chromen-2-one groups enhances light absorption (λmax_{\text{max}} = 340 nm), making it a candidate for organic photovoltaics .

Polymer Stabilizers

Hexyl chains improve compatibility with polyolefins, increasing thermal stability (Tdecomp_{\text{decomp}} from 250°C to 290°C in polyethylene).

Environmental and Regulatory Considerations

Ecotoxicity

The compound’s logP >3 raises concerns about bioaccumulation. Algal toxicity tests (72-h IC50_{50}) show inhibition at 12 mg/L, necessitating stringent wastewater treatment .

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